molecular formula C10H11N3O2S B8428455 2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine

2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine

Cat. No. B8428455
M. Wt: 237.28 g/mol
InChI Key: FKGPZZRXAFAYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Bis(methyloxy)-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(2,4-dimethoxypyrimidin-5-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H11N3O2S/c1-6-5-16-9(12-6)7-4-11-10(15-3)13-8(7)14-2/h4-5H,1-3H3

InChI Key

FKGPZZRXAFAYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CN=C(N=C2OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-iodo-4-methyl-1,3-thiazole (prepared according to procedure described in JACS 123 (6), 1017-1022, (2001), 250 mg, 1.111 mmol) was dissolved in 1,2-Dimethoxyethane (DME) (4.629 ml). Pd(Ph3P)4 (64.2 mg, 0.056 mmol) was added and the mixture was stirred at room temperature for 10 minutes. 1M aqueous sol. Sodium bicarbonate (4.443 ml, 4.44 mmol) and [2,4-bis(methyloxy)-5-pyrimidinyl]boronic acid (409 mg, 2.222 mmol) were added and the resulting mixture was stirred at 85° C. for 2 hours. The mixture was allowed to cool to rt and it was diluted with DCM (5 mL). The aqueous was separated and extracted with DCM (2×5 mL). The organics were combined and dried (Na2SO4 then rotaevaporator) to give a yellow solid that was purified by silica chromatography (Biotage SP1, 25+M), eluting with DCM:MeOH from 100:0 to 9:1 to afford the title compound as a pale yellow solid (280 mg, 78% yield).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4.629 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous sol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.443 mL
Type
reactant
Reaction Step Two
Quantity
409 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
64.2 mg
Type
catalyst
Reaction Step Five
Yield
78%

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